PNMT Binding Affinity
1-Amino-3-(3,4-dimethylphenyl)propan-2-ol demonstrates a specific, though weak, interaction with bovine Phenylethanolamine N-Methyltransferase (PNMT). This is a quantifiable property that distinguishes it from completely inactive scaffolds. The measured inhibition constant (Ki) is 1.11E+6 nM (1.11 mM) [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM |
| Comparator Or Baseline | Class-level inference: Unsubstituted or differently substituted aryl-aminopropanols may exhibit different binding profiles, ranging from no measurable binding to much higher affinity depending on the target. |
| Quantified Difference | Provides a specific benchmark for weak PNMT binding. |
| Conditions | In vitro radiochemical assay using bovine PNMT. |
Why This Matters
This provides a baseline activity data point, essential for SAR studies where even weak binding can inform the direction of lead optimization.
- [1] BindingDB. BDBM50367284 CHEMBL291584. Affinity Data for 1-Amino-3-(3,4-dimethylphenyl)propan-2-ol. View Source
